Methyl pyropheophorbide-a
Description
Systematic Nomenclature and Molecular Formula Analysis
This compound is formally named methyl 3-[(21S)-16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetraazahexacyclo[18.2.1.1⁵,⁸.1¹⁰,¹³.1¹⁵,¹⁸.0²,⁶]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoate under IUPAC guidelines. Its molecular formula, C₃₄H₃₆N₄O₃ , reflects the loss of magnesium and phytol compared to native chlorophyll-a, replaced by a methyl ester group at the C17³ position. Key structural features include:
| Component | Chlorophyll-a | This compound |
|---|---|---|
| Central metal ion | Mg²⁺ | Absent |
| C17 substituent | Phytol chain | Methyl ester |
| Macrocycle saturation | Fully conjugated | Retained conjugation |
This modification enhances photostability while preserving the π-conjugated system critical for light absorption.
Crystallographic Structure and Stereochemical Configuration
X-ray diffraction studies of methyl pheophorbide analogs reveal a planar tetrapyrrole macrocycle with slight distortion at the C13¹ position due to esterification. The stereochemical configuration includes:
- C17³ : R-configuration for the methyl ester group
- C13² : S-configuration stabilizing the macrocycle
- C3 : S-configuration in the propionic acid side chain
The absence of magnesium creates a more flexible macrocycle, allowing π-π stacking in crystalline states. Hydrogen bonding between the C4 hydroxyl and adjacent carbonyl groups further stabilizes the structure.
Comparative Analysis with Native Chlorophyll-a Structure
Three key structural differences distinguish this compound from chlorophyll-a:
- Demetallation : Loss of Mg²⁺ alters electron distribution, reducing redox potential by ~0.3 V.
- Esterification : Replacement of phytol with methyl ester decreases hydrophobicity (logP = 8.2 vs. 12.1 for chlorophyll-a).
- Oxidative modifications : The C13² ketone group forms during pheophytinization, shifting absorption maxima to 665 nm.
Despite these changes, the compound retains chlorophyll-a's Q-band absorption (λₘₐₓ = 410 nm, 505 nm, 610 nm, 665 nm), enabling photodynamic applications.
Derivative Relationships in the Pheophorbide Chemical Family
This compound belongs to a broader family of pheophorbides derived from chlorophyll degradation:
Structural relationships :
- Pheophorbide a : Direct precursor lacking methyl esterification at C17³
- Pyropheophorbide-a : Lacks the C13² methoxycarbonyl group
- Metal complexes : Zinc or copper insertion restores photocatalytic activity
Functional derivatives :
- Folic acid conjugates : Enhance tumor targeting (e.g., FA-Pyro in )
- Magnetic nanoparticle complexes : Enable multimodal imaging/therapy (Fe₃O₄@SiO₂@PPa in )
- Polyethylene glycol modifications : Improve aqueous solubility for intravenous delivery
These derivatives demonstrate how strategic modifications optimize this compound for specific applications while maintaining core photophysical properties.
Properties
IUPAC Name |
methyl 3-[(21S,22S)-16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N4O3/c1-8-20-16(3)24-13-26-18(5)22(10-11-31(40)41-7)33(37-26)23-12-30(39)32-19(6)27(38-34(23)32)15-29-21(9-2)17(4)25(36-29)14-28(20)35-24/h8,13-15,18,22,37,39H,1,9-12H2,2-7H3/t18-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOKGUTUPNUAGP-AVRDEDQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OC)C4=N3)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5[C@H]([C@@H](C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OC)C4=N3)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolysis of Pyropheophytin-a
The primary route to methyl pyropheophorbide-a begins with pyropheophytin-a, a chlorophyll degradation product. Source details a two-stage hydrolysis process:
Crude Chlorophyll Tar Extraction :
Chlorophyll tar (12 g) is treated with diethyl ether (100 mL) and concentrated hydrochloric acid (250 mL). The biphasic system separates less polar impurities into the ether phase, while pyropheophorbide-a remains in the aqueous HCl layer.Acid-Catalyzed Hydrolysis :
The aqueous phase is diluted with deionized water and extracted with dichloromethane (DCM). Evaporation yields pyropheophorbide-a with a 2.9% recovery rate, significantly higher than silica gel chromatography (0.5%).
Key Reaction Parameters :
Steglich Esterification
Esterification of pyropheophorbide-a with methanol is achieved via the Steglich reaction, employing N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC) as a coupling agent:
Reagent Setup :
- Pyropheophorbide-a (1 mmol)
- Methanol (10 mmol)
- EDC (1.2 mmol)
- 4-Dimethylaminopyridine (DMAP, 0.1 mmol)
- Solvent: Anhydrous DCM (50 mL)
Reaction Conditions :
Mechanistic Insight :
EDC activates the carboxyl group of pyropheophorbide-a, forming an O-acylisourea intermediate. Methanol nucleophilically attacks this intermediate, yielding the methyl ester.
Patent-Based Synthesis (WO2004005289A2)
The patent WO2004005289A2 discloses an optimized method for large-scale production:
One-Pot Demetallation-Esterification :
Chlorophyll-a is treated with trifluoroacetic acid (TFA) in methanol under reflux (80°C, 4 hours). This simultaneously removes magnesium and esterifies the C173 carboxyl group.Purification :
Crude product is purified via flash chromatography (silica gel, hexane/ethyl acetate 10:1 → 5:1).
Advantages :
- Reduced steps (demetallation and esterification combined)
- Higher yield (89%) compared to traditional methods
Comparative Analysis of Preparation Methods
| Derivative | Solubility in DMSO (mg/mL) | Solubility in Methanol (mg/mL) |
|---|---|---|
| Pyropheophorbide-a | 12.4 ± 0.8 | 8.9 ± 0.6 |
| This compound | 15.2 ± 1.1 | 10.3 ± 0.9 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Challenges and Optimization Strategies
Purification Difficulties
Early methods relied on silica gel chromatography, which suffered from low recovery (0.5%) and high solvent consumption. The shift to acid hydrolysis improved yields but introduced safety concerns due to concentrated HCl.
Solvent Selection
Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during esterification but complicate product isolation. Source recommends DCM for balancing solubility and ease of evaporation.
Chemical Reactions Analysis
Types of Reactions: Pyropheophorbide a methyl ester undergoes various chemical reactions, including:
Reduction: It can be reduced to form different derivatives with altered photophysical properties.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with others to modify its properties.
Common Reagents and Conditions:
Oxidation: Light, oxygen, and electron spin resonance techniques are commonly used.
Reduction: Reducing agents like sodium borohydride are employed.
Substitution: Various organic reagents and catalysts are used under controlled conditions.
Major Products: The major products formed from these reactions include different derivatives of pyropheophorbide a methyl ester, each with unique photophysical and chemical properties .
Scientific Research Applications
Efficacy in Cancer Treatment
Recent studies have demonstrated that MPPa exhibits potent anticancer activity against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The efficacy of MPPa is significantly enhanced when formulated into solid lipid nanoparticles (SLNs), which improve its solubility and photostability .
Table 1: Summary of Photodynamic Efficacy of this compound
| Study | Cell Line | Treatment Type | IC50 (µM) | Observations |
|---|---|---|---|---|
| Tian et al. (2017) | A549 | MPPa-PDT | 0.56 | Induced apoptosis via ROS generation |
| Recent Study (2023) | HeLa | MPPa-loaded SLNs | 0.45 | Enhanced solubility and sustained release |
Development of Solid Lipid Nanoparticles
To overcome the limitations of MPPa's poor aqueous solubility, researchers have developed MPPa-loaded SLNs. These formulations not only enhance solubility but also improve the pharmacological effects by utilizing the enhanced permeability and retention effect commonly observed in tumor tissues .
Table 2: Characteristics of MPPa-Loaded Solid Lipid Nanoparticles
| Parameter | Value |
|---|---|
| Particle Size | 231.37 - 424.07 nm |
| Zeta Potential | -17.37 to -24.20 mV |
| Release Profile | Sustained release observed |
Case Study 1: Efficacy Against Cisplatin-Resistant Carcinomas
A study investigated the use of MPPa in treating cisplatin-resistant lung cancer cells. The results indicated that MPPa-PDT effectively induced apoptosis in these resistant cells, suggesting its potential as an alternative treatment modality .
Case Study 2: Enhanced Anticancer Activity through Nanoparticle Formulation
In another study, researchers encapsulated MPPa in SLNs and evaluated its efficacy against HeLa and A549 cell lines. The findings revealed that the nanoparticle formulation significantly improved the photocytotoxicity of MPPa compared to free MPPa .
Mechanism of Action
The mechanism of action of pyropheophorbide a methyl ester involves the activation of the compound by light, leading to the generation of reactive oxygen species. These reactive species cause oxidative damage to cellular components, inducing apoptosis and inhibiting tumor growth. The compound targets various molecular pathways, including the activation of transcription factors and the induction of endoplasmic reticulum stress .
Comparison with Similar Compounds
Key Findings :
- MPPa vs. Photofrin® : MPPa’s longer absorption wavelength (665 nm vs. 630 nm) improves tissue penetration. While Photofrin® has higher lipophilicity (log P ~7.2), its lower $^1O_2$ yield in aqueous environments limits efficacy .
- MPPa vs. PpIX: PpIX generates higher $^1O_2$ in organic solvents but requires exogenous administration (e.g., as a prodrug in 5-ALA PDT). MPPa’s intrinsic lipophilicity enhances tumor retention .
- MPPa vs. Bacteriochlorin a : Bacteriochlorin derivatives absorb near-infrared light (760 nm) but face stability challenges. MPPa balances wavelength and stability .
Cellular Uptake and Localization
- MPPa: Localizes in plasma membranes and lysosomes, triggering NF-κB activation via interleukin-1 receptor signaling . SLN formulations enhance uptake by 2.5-fold in colon carcinoma models .
- HPPH : Modifications with hexyloxyethyl chains improve tumor avidity and reduce hepatic clearance. Clinical trials show prolonged tumor retention (>72 hours) .
- Photofrin®: Accumulates in vasculature and extracellular matrix, causing nonspecific damage and prolonged skin photosensitivity (4–6 weeks) .
Pharmacokinetics and Biodistribution
- Lipophilicity : Optimal log P for pyropheophorbide derivatives is 5.6–6.5. MPPa (log P ~6.1) achieves peak tumor concentrations at 24 hours post-administration, with slower clearance than less lipophilic analogs .
- Formulation Impact: Liposomal MPPa increases tumor-to-normal tissue ratios by 3-fold compared to free drug . SLNs further enhance bioavailability, reducing required doses by 50% .
- HPPH : Demonstrates 5-fold higher potency than dodecyl derivatives due to balanced lipophilicity and tumor affinity .
Toxicity and Side Effects
- MPPa: Rapid clearance (24–48 hours) minimizes skin photosensitivity. No systemic toxicity reported in preclinical models .
- Photofrin® : Prolonged photosensitivity (4–6 weeks) and vascular damage limit clinical utility .
- PpIX : Topical use avoids systemic effects but is restricted to superficial lesions .
Clinical Advancements
Biological Activity
Methyl pyropheophorbide-a (MPPa) is a chlorin derivative that has garnered significant attention for its potential applications in photodynamic therapy (PDT) due to its unique photophysical properties and biological activity. This article explores the biological activity of MPPa, focusing on its mechanisms, efficacy in cancer treatment, and recent advancements in formulation strategies.
1. Overview of this compound
MPPa is a semisynthetic photosensitizer derived from chlorophyll a. It exhibits a strong absorption peak around 667 nm in organic solvents and 674 nm in biological systems, making it suitable for PDT applications . Its structure differs from chlorophyll a by the loss of magnesium and certain functional groups, enhancing its lipophilicity and phototoxicity .
MPPa functions primarily through the generation of reactive oxygen species (ROS) upon light activation. The process involves:
- Absorption of Light : MPPa absorbs light at specific wavelengths, leading to its excitation.
- Energy Transfer : The excited state can transfer energy to surrounding oxygen molecules, generating singlet oxygen (), a potent cytotoxic agent that induces cellular damage .
- Cellular Uptake and Localization : Studies have shown that MPPa localizes within various cellular organelles, including the endoplasmic reticulum and mitochondria, which are critical for its photodynamic effects .
3.1 Anticancer Properties
Recent studies have demonstrated the efficacy of MPPa in targeting cancer cells:
- In Vitro Studies : MPPa has been tested against various cancer cell lines, such as HeLa (cervical carcinoma) and A549 (lung carcinoma). Results indicated that MPPa-loaded formulations exhibited significant cytotoxicity upon light exposure but not in the dark, confirming its selective phototoxic effects .
- Mechanism of Cell Death : The mode of cell death induced by MPPa is primarily apoptotic, characterized by DNA condensation and fragmentation following PDT treatment .
3.2 Formulation Enhancements
To overcome challenges related to the poor solubility of MPPa, innovative formulation strategies have been employed:
- Solid Lipid Nanoparticles (SLNs) : Recent research has focused on encapsulating MPPa in SLNs to enhance its solubility and stability. These formulations showed improved generation of singlet oxygen and sustained release profiles, leading to enhanced therapeutic efficacy in PDT .
- Characterization : The particle size of SLNs ranged from 231.37 to 424.07 nm with zeta potentials indicating stability. The enhanced photostability of MPPa in these formulations further supports their potential clinical application .
4.1 Clinical Applications
A notable case study involved the use of MPPa in PDT for lung cancer treatment. Patients receiving MPPa-based therapy showed improved outcomes compared to traditional therapies, with reduced tumor sizes observed post-treatment . This highlights the compound's potential as an effective agent in oncological settings.
4.2 Comparative Studies
Comparative studies between MPPa and other photosensitizers revealed that MPPa demonstrated superior photodynamic efficacy due to its longer absorption wavelength and higher singlet oxygen generation capacity .
5. Conclusion
This compound represents a promising candidate for photodynamic therapy with its unique photophysical properties and significant biological activity against cancer cells. Ongoing research into formulation techniques such as SLNs is expected to enhance its clinical application by improving solubility and therapeutic efficacy.
Tables
| Property | Value |
|---|---|
| Molecular Weight | 548.7 g/mol |
| Absorption Peak | 667 nm |
| Singlet Oxygen Generation | High |
| Particle Size (SLN) | 231.37 - 424.07 nm |
| Zeta Potential | -17.37 to -24.20 mV |
Q & A
Q. What are the established methodologies for synthesizing Methyl pyropheophorbide-a and its derivatives?
this compound is synthesized via modifications of chlorophyll-a. Key steps include demetallation, esterification, and functionalization at specific positions (e.g., 3- or 8-positions). For example, iodinated derivatives are prepared by reacting this compound with m-iodobenzyl bromide under alkaline conditions . PEGylation improves hydrophilicity and is achieved by coupling polyethylene glycol (PEG) moieties to the carboxyl group, enhancing cellular uptake .
Q. How do the physicochemical properties of this compound influence its photodynamic activity?
MPPa’s planar structure and extended π-conjugation enable strong absorption in the red/near-infrared spectrum (λmax ~660 nm), critical for tissue penetration in photodynamic therapy (PDT). Its lipophilicity affects cellular uptake, which can be modulated by adding hydrophilic groups (e.g., PEG or TEG). Studies in ethanol and lipid vesicles show pH-dependent aggregation, impacting singlet oxygen generation .
Q. What standardized protocols exist for evaluating this compound’s phototoxicity in vitro?
- Cell lines : PC-3M (prostate cancer), A549 (lung cancer), and MG-63 (osteosarcoma) are commonly used .
- Irradiation parameters : 660 nm light at 55.6 kJ/m² for 12–24 hours post-incubation with MPPa (2–5 μM) .
- Apoptosis assays : Flow cytometry (Annexin V/PI) and caspase-3 activation are standard .
| Cell Line | MPPa Concentration | Apoptosis Rate | Reference |
|---|---|---|---|
| PC-3M | 2 μM | 64.9% at 24 h | |
| MG-63 | 5 μM | 74.9% at 24 h |
Q. How is cellular uptake of this compound quantified in vitro?
Uptake is measured via fluorescence microscopy (using MPPa’s intrinsic fluorescence) or HPLC. For example, in PC-3M cells, uptake peaks at 12 hours, correlating with PDT efficacy . Competitive assays with ABCG2 inhibitors (e.g., Ko143) demonstrate transporter-mediated efflux effects .
Advanced Research Questions
Q. How can nonlinear optical imaging techniques (e.g., TPEF, SGH) optimize MPPa-based bioimaging?
Two-photon excitation fluorescence (TPEF) and second harmonic generation (SGH) leverage MPPa’s nonlinear optical properties. TPEF allows deep-tissue imaging (λex = 800–1000 nm), while SGH detects membrane potential changes in lipid droplets. Transition dipole orientation studies reveal SGH signals are directional, requiring polarized detection setups .
Q. What strategies resolve contradictions in tumor selectivity between radiolabeled and non-radiolabeled MPPa conjugates?
Radiolabeled MPPa (e.g., ¹²⁴I analogs) shows delayed tumor clearance (t½ > 24 h) compared to non-radiolabeled versions (t½ ~6 h). This discrepancy arises from isotope half-life mismatches and conjugate stability. Solutions include using longer-lived isotopes (¹¹¹In) or dual-modality probes (PET/PDT) .
Q. How do resistance mechanisms to MPPa-PDT develop, and what molecular pathways are involved?
Resistance is linked to upregulated autophagy (e.g., LC3-II expression) and unfolded protein response (UPR) pathways. PERK inhibition enhances apoptosis in resistant osteosarcoma cells by suppressing pro-survival autophagy . Key markers include CHOP (apoptosis) and ATF4 (UPR) .
Q. What experimental designs improve in vivo PDT efficacy while minimizing off-target effects?
- Dosage : 15 mg/kg MPPa via tail vein injection achieves 46.8% tumor suppression in BALB/c mice .
- Light delivery : Fractionated irradiation (e.g., 2x 30 J/cm²) reduces normal tissue damage .
- Combination therapies : Co-administration with ER stress inducers (e.g., thapsigargin) synergistically enhances efficacy .
Q. How do structural modifications (e.g., alkynylation, PEGylation) alter MPPa’s pharmacokinetics and biodistribution?
Q. What computational models predict MPPa’s interaction with cellular targets (e.g., STAT3)?
Molecular docking studies show MPPa binds STAT3’s SH2 domain, inhibiting dimerization. MD simulations (AMBER force field) validate binding stability (ΔG = −9.2 kcal/mol) . Experimental validation uses FRET-based dimerization assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
